molecular formula C8H8N2 B1289245 2-(Aminomethyl)benzonitrile CAS No. 344957-25-1

2-(Aminomethyl)benzonitrile

Cat. No.: B1289245
CAS No.: 344957-25-1
M. Wt: 132.16 g/mol
InChI Key: IQKCOMKWSLYAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzonitrile is an organic compound with the chemical formula C8H8N2. It is a white crystalline solid characterized by the presence of a benzene ring and a nitrile group. This compound is commonly used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It is commonly used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-(Aminomethyl)benzonitrile is also dependent on the specific reactions it is used in. For instance, it can be prepared by an aminomethylation reaction in which terephthalic anhydride is reacted with ammonia to form an intermediate, which is then further nitrilated to give the desired product .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the final product being synthesized .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, its primary role is likely to facilitate the formation of other compounds .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)benzonitrile plays a significant role in biochemical reactions due to its structural characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is a common site for biochemical modifications . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial for its metabolic processing .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion to other metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution in various tissues . The compound’s distribution can affect its overall biochemical activity and its impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most advantageous methods for preparing benzonitrile, which is structurally related to 2-(Aminomethyl)benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out in a one-pot process, where benzaldehyde is first converted to benzaldoxime, which is then dehydrated to form benzonitrile . The reaction conditions typically involve mild temperatures and the use of an acid catalyst.

Industrial Production Methods

In industrial settings, the preparation of benzonitrile can also involve the cyanation of benzene halides, the reaction of toluene halides with ammonia, and the ammoxidation of toluene with ammonia and air . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted benzene derivatives .

Scientific Research Applications

2-(Aminomethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pesticides, and advanced coatings

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Aminomethyl)benzonitrile include:

    4-(Aminomethyl)benzonitrile: Differing in the position of the aminomethyl group on the benzene ring.

    2-Cyanobenzylamine: Featuring a cyano group instead of a nitrile group.

    2-Aminobenzonitrile: Lacking the aminomethyl group

Uniqueness

This compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKCOMKWSLYAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625000
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344957-25-1
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)benzonitrile
Reactant of Route 6
2-(Aminomethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.